molecular formula C14H12N2O6 B3275525 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- CAS No. 62635-27-2

1,2-Ethanediol, 1,2-bis(2-nitrophenyl)-

Cat. No. B3275525
CAS RN: 62635-27-2
M. Wt: 304.25 g/mol
InChI Key: JAXJGBPSEYVJQO-UHFFFAOYSA-N
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Description

1,2-Ethanediol, commonly known as Ethylene glycol, is an organic compound primarily used as a raw material in the manufacture of polyester fibers and fabric industry, and polyethylene terephthalate resins .


Synthesis Analysis

The synthesis of 1,2-Ethanediol is typically achieved through the hydration of ethylene oxide, which is derived from ethylene .


Molecular Structure Analysis

The molecular formula of 1,2-Ethanediol is C2H6O2. It consists of two hydroxyl groups attached to a 2-carbon backbone .


Chemical Reactions Analysis

1,2-Ethanediol can participate in a variety of chemical reactions. For example, it can be esterified to form a variety of products, including the polyester polyethylene terephthalate .


Physical And Chemical Properties Analysis

1,2-Ethanediol is a colorless, practically odorless, low-volatility, low-viscosity, hygroscopic liquid. It is completely miscible with water and many organic liquids .

Mechanism of Action

The exact mechanism of action of 1,2-Ethanediol in its various applications is complex and depends on the specific context. For example, in antifreeze, it lowers the freezing point of water to prevent freezing .

Safety and Hazards

1,2-Ethanediol is moderately toxic. It can cause irritation to the eyes and skin. If ingested, it can lead to serious health issues, including kidney failure .

Future Directions

The future directions for 1,2-Ethanediol are likely to involve finding safer and more sustainable methods of production, as well as exploring new applications for this versatile compound .

properties

IUPAC Name

1,2-bis(2-nitrophenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-13(9-5-1-3-7-11(9)15(19)20)14(18)10-6-2-4-8-12(10)16(21)22/h1-8,13-14,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJGBPSEYVJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2[N+](=O)[O-])O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10806616
Record name 1,2-Bis(2-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10806616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62635-27-2
Record name 1,2-Bis(2-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10806616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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